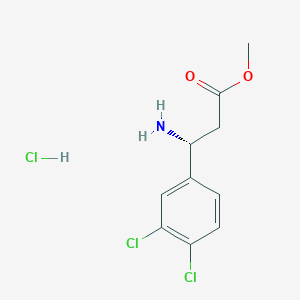![molecular formula C17H16ClN3O B2682726 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 852140-66-0](/img/structure/B2682726.png)
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a chlorophenyl group and a urea linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring substituted with a chlorine atom, and a urea linkage connecting these two components .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole ring and the chlorophenyl group. The indole ring is a versatile substrate in organic chemistry and can undergo a variety of transformations . The chlorophenyl group could potentially be involved in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without halogen substitution .科学的研究の応用
Insecticidal Applications
A study highlighted two promising new insecticides, including a compound similar to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, showcasing an unprecedented mode of action against insect species of different orders. The compounds were found to interfere with cuticle deposition, leading to a failure to moult or pupate in insects, which ultimately resulted in death. These findings suggest potential applications in pest control, emphasizing safety towards mammals and a specific action mechanism that targets insect development (Mulder & Gijswijt, 1973).
Corrosion Inhibition
Another significant application involves the corrosion inhibition of mild steel in acidic solutions. A related compound demonstrated good performance as an inhibitor, reducing the corrosion rate of mild steel in hydrochloric acid solutions. This research is crucial for industrial applications where corrosion resistance is vital, offering insights into the compound's effectiveness and mechanisms as a mixed-type inhibitor (Bahrami & Hosseini, 2012).
Antitumor Activities
In the realm of medicinal chemistry, derivatives of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea have been synthesized and evaluated for their antitumor activities. Some derivatives showed promising results, highlighting the compound's potential as a scaffold for developing new cancer therapies. This research underscores the importance of structural modification and biological evaluation in drug discovery (Ling et al., 2008).
Electro-Optic Properties
A computational study assessed the electro-optic properties of a novel chalcone derivative closely related to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. The study provided insights into the compound's potential applications in nonlinear optics and optoelectronic device fabrication, demonstrating superior properties that could be leveraged in advanced technology (Shkir et al., 2018).
Environmental Impact
Research on the environmental occurrence and analytical detection methods for triclocarban, a compound structurally similar to 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, addresses the need for sensitive, selective, and affordable analytical techniques. This work is critical for understanding the environmental fate and impact of such compounds, contributing to environmental science and pollution control (Halden & Paull, 2004).
作用機序
Safety and Hazards
As with any chemical compound, handling “1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGSGBVDCILPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


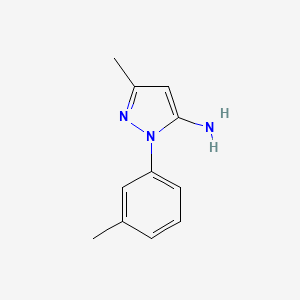
![5-[5-(3-Cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-methyl-N-prop-2-ynylpyrazin-2-amine](/img/structure/B2682649.png)
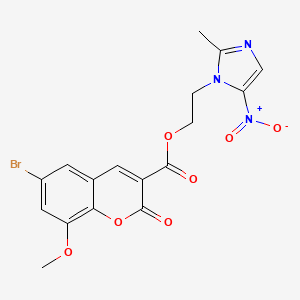
![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2682658.png)
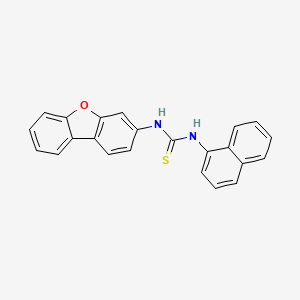
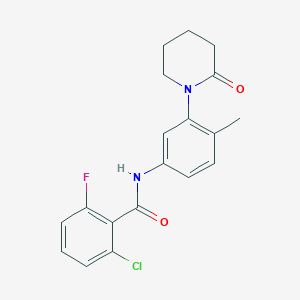
![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)
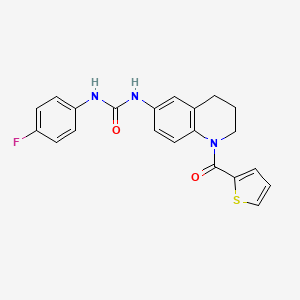
![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
